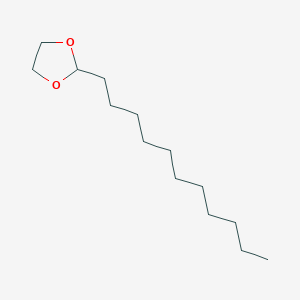
2-Undecyl-1,3-dioxolane
Cat. No. B8775008
M. Wt: 228.37 g/mol
InChI Key: BKFFGALSQITQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04861764
Procedure details


Following example I, 45.56 g (0.25 mole) of dodecyl aldehyde, 17.85 g (0.288 mole) of ethylene glycol, 0.02 g of para-toluenesulfonic acid in 140 ml toluene are reacted to obtain 30 g (55%) of a colorless product; b.p. 112°-116°/1.5 mm. nD20 =1.9999.
[Compound]
Name
dodecyl aldehyde
Quantity
45.56 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]1([CH3:15])[CH:10]=[CH:9][C:8](S(O)(=O)=O)=[CH:7][CH:6]=1>C1(C)C=CC=CC=1>[CH2:5]([CH:15]1[O:4][CH2:1][CH2:2][O:3]1)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:7][CH2:6][CH2:5][CH2:10][CH3:9]
|
Inputs


Step One
[Compound]
|
Name
|
dodecyl aldehyde
|
|
Quantity
|
45.56 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
17.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Four
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are reacted
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCC)C1OCCO1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 226213.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

